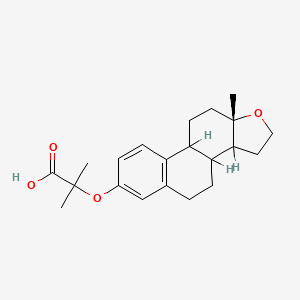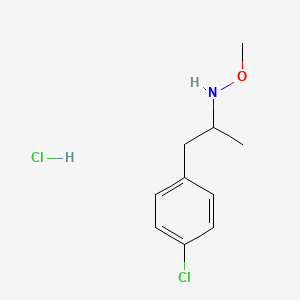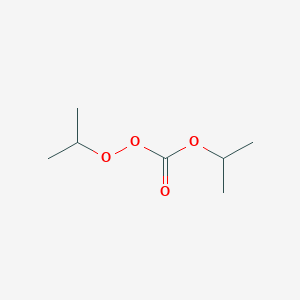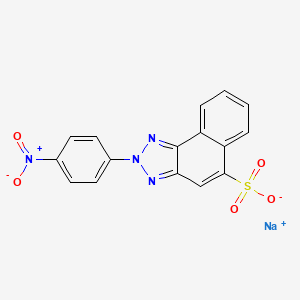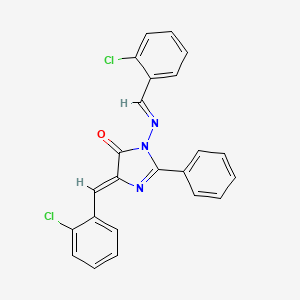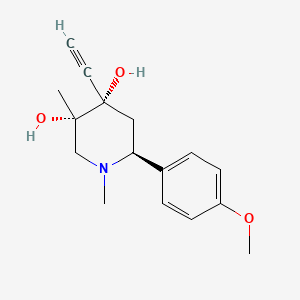
5K7Ulq8vdh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier 5K7Ulq8vdh is known as 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol. This compound is a derivative of benzopyran and is characterized by its unique molecular structure, which includes a phenol group attached to a benzopyran ring system. The molecular formula of this compound is C18H20O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with phenol under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the benzopyran ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzopyran ring can be reduced to form dihydro derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the phenol group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol involves its interaction with specific molecular targets. The phenol group can donate hydrogen atoms, which can neutralize free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol: is similar to other benzopyran derivatives such as:
Uniqueness
What sets 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol apart is its unique combination of a benzopyran ring with a phenol group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
56954-96-2 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-[(4S)-2,2,4-trimethyl-3H-chromen-4-yl]phenol |
InChI |
InChI=1S/C18H20O2/c1-17(2)12-18(3,13-8-10-14(19)11-9-13)15-6-4-5-7-16(15)20-17/h4-11,19H,12H2,1-3H3/t18-/m0/s1 |
InChI Key |
KXYDGGNWZUHESZ-SFHVURJKSA-N |
Isomeric SMILES |
C[C@]1(CC(OC2=CC=CC=C21)(C)C)C3=CC=C(C=C3)O |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)(C)C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


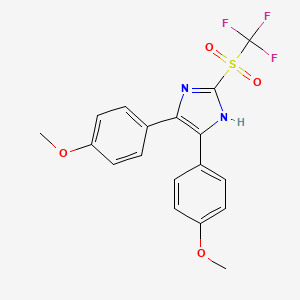
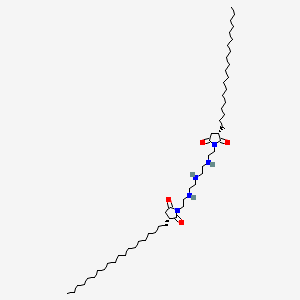

![(5S,5aS,8aR,9R)-5-[2-(diethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12777742.png)


![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate](/img/structure/B12777765.png)
